(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker and a methanone group. Its core structure includes a 4-chlorophenyl substituent on the triazole ring and a 4-(trifluoromethyl)phenyl group on the methanone moiety. This article compares its structural and physicochemical properties with three closely related analogs (Table 1).
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N7O/c23-16-5-7-17(8-6-16)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)14-1-3-15(4-2-14)22(24,25)26/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZFOQEPRMSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities. These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities. These activities suggest that the compound could potentially affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties. These properties can influence the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level. These effects can include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, some triazolopyrimidine derivatives have been found to inhibit CDK2, a protein kinase essential for cell proliferation. This suggests that (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone may interact with similar proteins and enzymes, affecting their function and the biochemical reactions they catalyze.
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of certain cancer cell lines. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to fit well into the active site of CDK2, forming essential hydrogen bonds. This binding interaction can lead to enzyme inhibition or activation, influencing the biochemical reactions that the enzyme catalyzes.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the compound can change. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses may have threshold effects.
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels.
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22ClF3N6O
- Molecular Weight : 486.88 g/mol
- IUPAC Name : [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to reduced cell proliferation. This mechanism suggests potential applications in cancer treatment by halting the progression of tumor cells.
Inhibition of Cell Proliferation
Research indicates that the compound effectively inhibits cell proliferation in various cancer cell lines. The inhibition is attributed to its interaction with the CDK2/cyclin A2 pathway, which is vital for cell cycle progression. By blocking this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Properties
In addition to its anticancer activity, studies have shown that derivatives of triazolo-pyrimidine compounds exhibit antimicrobial effects. For instance, certain structural analogs have demonstrated significant activity against various bacterial strains, suggesting that modifications to the triazolo-pyrimidine scaffold could enhance antimicrobial efficacy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the synthesis and evaluation of related triazolo-pyrimidine derivatives revealed that compounds similar to this compound exhibited IC50 values indicating potent inhibitory effects on cancer cell lines. For example, derivatives showed IC50 values ranging from nanomolar to micromolar concentrations against various tumor types .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound suggests good membrane permeability, allowing it to reach intracellular targets effectively. However, detailed toxicity studies are necessary to evaluate its safety profile comprehensively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound and its analogs share a triazolo[4,5-d]pyrimidine core but differ in substituents on the triazole ring and methanone group. Key variations include:
- Triazole substituents : 4-chlorophenyl (target), 4-methylphenyl (), 3-fluorophenyl ().
- Methanone substituents: 4-(trifluoromethyl)phenyl (target), cyclohexyl (), 2-methoxyphenyl ().
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to (see Notes).
Physicochemical and Functional Implications
The 3-fluorophenyl substituent () introduces moderate electron withdrawal and steric effects, which may alter receptor selectivity .
Hydrophobicity and Bulkiness :
- The 4-(trifluoromethyl)phenyl group (target and ) increases hydrophobicity and metabolic stability compared to the cyclohexyl () or 2-methoxyphenyl () groups .
- The cyclohexyl substituent () adds significant bulkiness, which could reduce solubility but improve membrane permeability .
Pharmacological Relevance: Piperazine-containing compounds often target adenosine receptors, particularly A2B, which lacks selective ligands . The trifluoromethyl group in the target compound may enhance selectivity for this receptor subtype.
Notes
- The target compound’s molecular formula and weight are estimated based on structural similarity to , replacing the 4-methylphenyl (C7H7) with 4-chlorophenyl (C6H4Cl).
- Limited pharmacological data in the evidence restricts comparisons to structural and physicochemical aspects. Further studies on receptor binding and metabolic stability are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
